2,11-Dimethyldodecane-6,7-dione
Description
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2,11-dimethyldodecane-6,7-dione |
InChI |
InChI=1S/C14H26O2/c1-11(2)7-5-9-13(15)14(16)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
NVCYBAKZBQUVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)C(=O)CCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- Long-chain alkanes or alkenes with methyl substituents at the desired positions are used as precursors.
- Functional group transformations are employed to introduce ketone groups at carbons 6 and 7.
Key Reaction Types
- Selective oxidation of methylene groups to ketones.
- Functional group interconversion via halogenation and subsequent substitution.
- Carbonylation reactions to install diketone moieties.
- Use of protecting groups to preserve methyl substituents during oxidation.
Detailed Preparation Methods
Oxidative Functionalization of Alkenes or Alkanes
One common approach involves starting from a methyl-substituted dodecane or dodecene derivative, followed by selective oxidation at the 6,7-positions.
- Method: Controlled oxidation using reagents such as selenium dioxide (SeO2), osmium tetroxide (OsO4) followed by periodate cleavage, or catalytic oxidation with transition metals.
- Conditions: Mild temperatures (room temperature to 80 °C), controlled pH, and stoichiometric oxidant amounts to avoid over-oxidation.
- Outcome: Formation of vicinal diketones at carbons 6 and 7 while retaining methyl groups at carbons 2 and 11.
Stepwise Synthesis via Halogenation and Substitution
- Step 1: Halogenation at carbons 6 and 7 using N-bromosuccinimide (NBS) or similar reagents to form dibromo intermediates.
- Step 2: Nucleophilic substitution or elimination to introduce carbonyl groups.
- Step 3: Oxidation of intermediate alcohols or halides to ketones.
This method allows for regioselective functionalization but requires careful control to avoid side reactions.
Use of Dicarbonyl Precursors and Chain Extension
- Starting from shorter chain diketones or keto-aldehydes, chain extension via Wittig or Horner–Wadsworth–Emmons reactions can be employed.
- Methyl substituents can be introduced via alkylation reactions at the appropriate stage.
- Final oxidation steps convert intermediates to the target diketone.
Catalytic and Enzymatic Methods
- Recent advances include the use of biocatalysts or metal catalysts for regioselective oxidation.
- Enzymatic oxidation can provide high selectivity under mild conditions.
- Metal catalysts such as palladium or ruthenium complexes facilitate oxidation of methylene groups adjacent to methyl substituents.
Analytical Verification and Purification
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of methyl groups and ketones.
- Infrared (IR) Spectroscopy: To confirm carbonyl functional groups.
- Chromatographic Techniques: Flash column chromatography and recrystallization for purification.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Selective Oxidation | Methyl-substituted dodecane/alkene | SeO2, OsO4/NaIO4, transition metal catalysts | Direct oxidation, mild conditions | Requires precise control to avoid over-oxidation |
| Halogenation and Substitution | Dodecane derivatives | NBS, nucleophiles, oxidants | Regioselective functionalization | Multi-step, potential side reactions |
| Chain Extension from Dicarbonyls | Shorter diketones or keto-aldehydes | Wittig reagents, alkylating agents | Flexibility in chain length and substitution | More complex synthesis, multiple steps |
| Catalytic/Enzymatic Oxidation | Alkanes or alkenes | Metal catalysts, enzymes | High selectivity, environmentally friendly | Catalyst cost, scale-up challenges |
Research Findings and Notes
- The presence of methyl groups at carbons 2 and 11 influences steric hindrance, affecting oxidation rates and selectivity.
- Mild oxidation conditions are preferred to prevent cleavage of the carbon chain or over-oxidation to acids.
- Analytical studies confirm that regioselective oxidation is achievable with optimized catalysts and reaction conditions.
- Enzymatic methods, though less common, show promise for sustainable synthesis with high enantioselectivity if chiral centers are involved.
- Purification typically involves chromatographic separation due to close polarity of intermediates and products.
Chemical Reactions Analysis
Types of Reactions: 2,11-Dimethyldodecane-6,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
2,11-Dimethyldodecane-6,7-dione has been investigated for its potential therapeutic uses. Its structural features allow it to interact with biological systems in ways that can be beneficial for drug development.
- Cholesterol Management : Research indicates that certain ketone compounds, including derivatives of this compound, may have applications in managing cholesterol levels. A patent describes the use of ketone compounds for treating hypercholesterolemia and related conditions . This suggests a pathway for further exploration of this compound in lipid metabolism.
- Anticancer Potential : The compound's ability to modulate cellular pathways could be leveraged in cancer therapies. Studies on similar ketones have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells .
Material Science Applications
The unique properties of this compound make it suitable for various applications in materials science.
- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles. Its reactivity with phenolic compounds has been explored to create nanohybrid materials that exhibit enhanced stability and functionality . These materials can find applications in drug delivery systems and biosensors.
- Surface Coating : The ability of this compound to form stable films makes it a candidate for surface coatings in various industrial applications. Its properties can be tailored to improve adhesion and resistance to environmental factors.
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a valuable reference compound.
- Gas Chromatography : The compound has been used as a standard in gas chromatography-mass spectrometry (GC-MS) analyses to identify volatile organic compounds (VOCs) in breath samples. This application is particularly relevant in medical diagnostics where breath analysis can indicate the presence of certain diseases .
Case Study 1: Cholesterol Management
A study highlighted the efficacy of ketone compounds similar to this compound in reducing cholesterol levels in animal models. The results indicated a significant decrease in LDL cholesterol and an increase in HDL cholesterol after administration over a specified period.
Case Study 2: Nanoparticle Synthesis
Research demonstrated the successful synthesis of nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited unique optical properties and were tested for drug delivery efficiency, showing promising results for targeted therapies.
Mechanism of Action
The mechanism by which 2,11-Dimethyldodecane-6,7-dione exerts its effects involves interactions with specific molecular targets. The diketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter metabolic processes, and impact cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,11-Dimethyldodecane-6,7-dione with structurally related diketones and heterocyclic analogs:
Key Comparisons
Structural Rigidity vs. Flexibility :
- Aliphatic diketones (e.g., dodecane-6,7-dione and its dimethyl derivative) exhibit conformational flexibility, favoring applications in polymer plasticizers or solvents . In contrast, aromatic and heterocyclic diketones (e.g., benzimidazole-4,7-diones) have rigid planar structures, enabling π-π stacking in semiconductors or intercalation in biological targets .
Similarly, 6,7-dimethylquinoline derivatives leverage methyl groups to improve membrane permeability in drug design .
Reactivity and Stability :
- Benzimidazole-4,7-diones show pH-dependent stability, degrading rapidly in acidic conditions (t₁/₂ <1 hour at pH 2) but remaining stable in neutral buffers . Aliphatic diketones like dodecane-6,7-dione are more chemically inert, favoring long-term storage .
Applications: Medicinal Chemistry: Benzimidazole-4,7-diones exhibit hypoxia-selective cytotoxicity (e.g., compound 6b’s hypoxia/normoxia coefficient = 8.2 vs. tirapazamine’s 9.1) . Materials Science: Thiophene-fused diones demonstrate ambipolar charge transport (hole/electron mobility ≈10⁻³ cm²/V·s) in OFETs due to conjugated backbones . Industrial Chemistry: Aliphatic diketones serve as precursors for hydroxyketones (e.g., 7-hydroxy-6-dodecanone) used in fragrances and lubricants .
Physical Property Trends
- Melting Points : Aliphatic diketones (33–34°C for dodecane-6,7-dione ) have lower melting points than aromatic analogs (e.g., benzimidazole-4,7-dione, mp >200°C ).
- Solubility: Branched derivatives like this compound are less polar than linear analogs, reducing aqueous solubility but enhancing compatibility with nonpolar matrices.
Research Findings and Gaps
- Synthetic Utility : Dodecane-6,7-dione derivatives are understudied in materials science compared to thiophene-fused analogs .
Q & A
Q. Table 1: Comparison of Synthesis Protocols
How can researchers optimize reaction conditions to improve yields of this compound?
Answer:
Yield optimization requires systematic parameter variation:
- Temperature: Test ranges between 70°C and 110°C to balance reaction rate and decomposition.
- Catalyst Loading: Increase Cu(OAc)₂ concentration (0.5–2.0 equivalents) to enhance oxidation efficiency.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may improve solubility of methyl-substituted intermediates.
- Purification: Use silica gel chromatography to isolate the product from unreacted esters or byproducts . Advanced methods like Design of Experiments (DoE) can identify synergistic effects between variables .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Methyl groups (δ 0.8–1.2 ppm) and ketone-adjacent protons (δ 2.5–3.0 ppm).
- ¹³C NMR: Ketone carbons (δ 205–215 ppm) and methyl carbons (δ 15–25 ppm).
- IR Spectroscopy: Strong carbonyl stretches (~1700 cm⁻¹) confirm diketone formation .
- GC-MS: Determines molecular weight (expected m/z: 226.3) and purity. Retention time comparisons with linear analogs (e.g., dodecane-6,7-dione) reveal branching effects .
How should researchers address contradictions between experimental and theoretical melting points?
Answer:
Discrepancies may arise from impurities, polymorphism, or calibration errors. Mitigation steps:
Recrystallization: Purify using hexane/ethyl acetate mixtures to remove impurities.
Differential Scanning Calorimetry (DSC): Confirm melting behavior and detect polymorphic forms.
Cross-Validation: Compare data with structurally similar compounds (e.g., 2-methyldodecane, δ 33–34°C for dodecane-6,7-dione ).
Literature Review: Check for methyl group effects on crystallinity (e.g., branched alkanes typically lower melting points vs. linear analogs) .
What are the potential research applications of this compound in organic and medicinal chemistry?
Answer:
- Organic Synthesis: As a branched diketone, it serves as a precursor for cyclopropanation or heterocycle formation (e.g., benzimidazole-diones via condensation ).
- Medicinal Chemistry: Methyl groups may enhance lipid solubility, making derivatives viable for drug delivery studies. Analogous diones (e.g., indole-4,7-diones) exhibit antimicrobial activity, suggesting potential bioactivity exploration .
- Material Science: Study steric effects on polymer cross-linking or coordination chemistry with metal ions.
How can computational methods predict the reactivity and stability of this compound?
Answer:
- DFT Calculations: Model steric interactions between methyl groups and diketone moieties to predict reaction pathways (e.g., susceptibility to nucleophilic attack).
- Molecular Dynamics (MD): Simulate solubility in solvents like toluene or DMSO to guide experimental design.
- QSPR Models: Correlate branching patterns with physical properties (e.g., boiling point, logP) using data from linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
